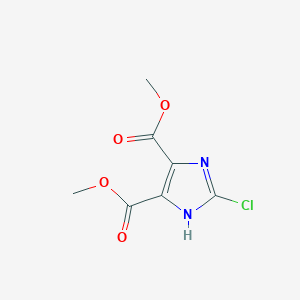
Dimethyl 2-chloro-1H-imidazole-4,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-chloro-1H-imidazole-4,5-dicarboxylate is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of two ester groups and a chlorine atom attached to the imidazole ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2-chloro-1H-imidazole-4,5-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dimethyl imidazole-4,5-dicarboxylate with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters further enhances the yield and reduces production costs.
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl 2-chloro-1H-imidazole-4,5-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form imidazole-4,5-dicarboxylic acid derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or ammonia in solvents such as ethanol or water.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
- Substitution reactions yield various substituted imidazole derivatives.
- Reduction reactions produce dimethyl imidazole-4,5-dicarbinol.
- Oxidation reactions result in imidazole-4,5-dicarboxylic acid.
Aplicaciones Científicas De Investigación
Dimethyl 2-chloro-1H-imidazole-4,5-dicarboxylate finds applications in multiple fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Serves as a building block for bioactive compounds and enzyme inhibitors.
Medicine: Investigated for its potential in developing new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of Dimethyl 2-chloro-1H-imidazole-4,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and ester groups play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact mechanism varies depending on the specific application and target molecule.
Comparación Con Compuestos Similares
Dimethyl imidazole-4,5-dicarboxylate: Lacks the chlorine atom, making it less reactive in substitution reactions.
2-Chloro-1H-imidazole-4,5-dicarboxylic acid: Contains carboxylic acid groups instead of ester groups, affecting its solubility and reactivity.
1H-Imidazole-4,5-dicarboxylic acid: A simpler analog without the chlorine atom and ester groups, used in different synthetic applications.
Uniqueness: Dimethyl 2-chloro-1H-imidazole-4,5-dicarboxylate is unique due to its combination of ester and chlorine functionalities, which provide a balance of reactivity and stability. This makes it a valuable intermediate in various synthetic pathways and applications.
Propiedades
Número CAS |
106022-84-8 |
|---|---|
Fórmula molecular |
C7H7ClN2O4 |
Peso molecular |
218.59 g/mol |
Nombre IUPAC |
dimethyl 2-chloro-1H-imidazole-4,5-dicarboxylate |
InChI |
InChI=1S/C7H7ClN2O4/c1-13-5(11)3-4(6(12)14-2)10-7(8)9-3/h1-2H3,(H,9,10) |
Clave InChI |
GHDRGZKDFBVXQK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(N=C(N1)Cl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


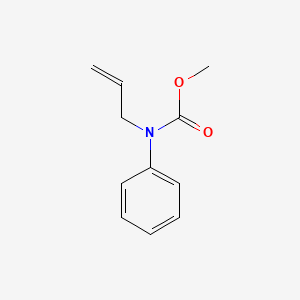
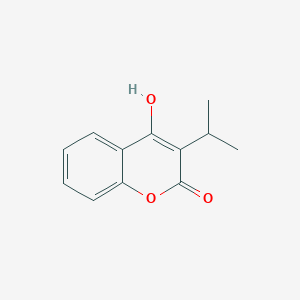

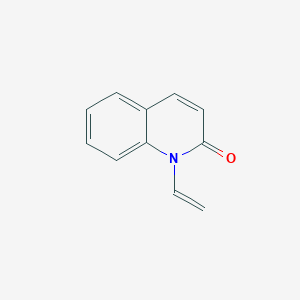
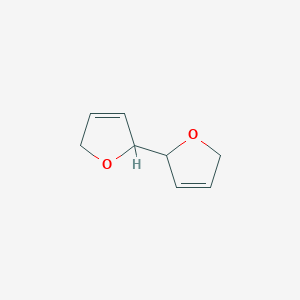
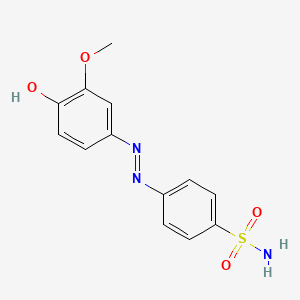
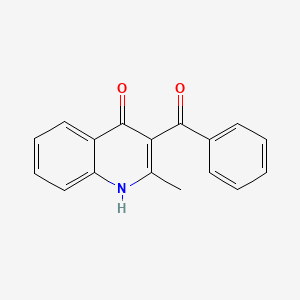
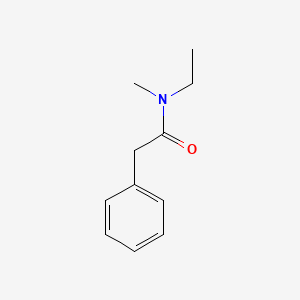
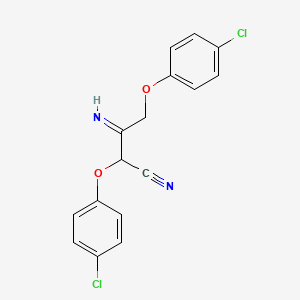
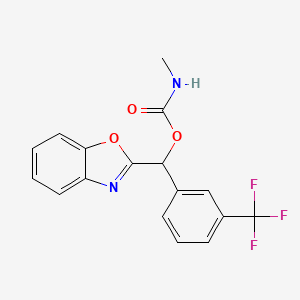
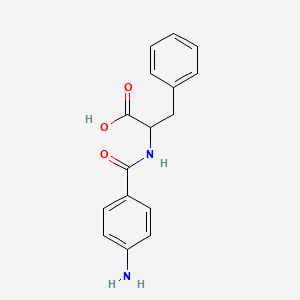
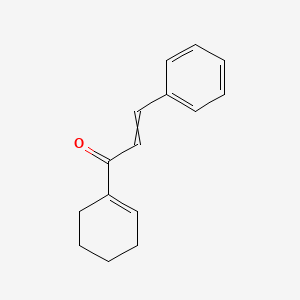
![7-(4-Methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14334537.png)
![1,3-Dithiane, 2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]butyl]-](/img/structure/B14334544.png)
